molecular formula C8H12O2 B1396499 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid CAS No. 1261269-26-4

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

Cat. No. B1396499
M. Wt: 140.18 g/mol
InChI Key: GSENDULSLJRCQC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is a chemical compound with a molecular weight of 140.18 . It is stored at a temperature of 4°C and has a purity of 95%. The compound is in liquid form .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(cyclopropylmethyl)cyclopropanecarboxylic acid . The InChI code is 1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Ethylene Biosynthesis and Inhibition

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid and its derivatives are structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of the plant hormone ethylene. The inhibition of wound ethylene production in Lycopersicum esculentum fruit discs by structural analogues of ACC, which share a common cyclopropane ring structure, has been observed. This indicates potential applications in agriculture, where controlling ethylene levels can impact fruit ripening and shelf life (Dourtoglou & Koussissi, 2004).

Bioactivity and Biological Applications

Compounds structurally related to 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid have been used as leading compounds due to their biological activity. The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds has shown promising herbicidal and fungicidal activities, revealing potential applications in the development of agricultural chemicals (Tian et al., 2009).

Role as a Signaling Molecule

The cyclopropane moiety in compounds like 1-aminocyclopropane-1-carboxylic acid, a close relative of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, has been implicated in a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral activities. This highlights the importance of the cyclopropane structure in biological systems and suggests potential applications in medical and pharmaceutical research (Coleman & Hudson, 2016).

Enzymatic and Chemical Synthesis

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid and its derivatives have been utilized in various synthetic applications. The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are conformationally restricted analogues of bioactive molecules, demonstrates the compound's potential as a scaffold in the synthesis of biologically active compounds (Kazuta et al., 2002).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENDULSLJRCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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